molecular formula C20H19NO5 B10900065 dimethyl 5-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate

dimethyl 5-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B10900065
M. Wt: 353.4 g/mol
InChI Key: URDYZDJHYYGBJR-CMDGGOBGSA-N
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Description

DIMETHYL 5-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE is an organic compound with a complex structure that includes aromatic rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the propenoyl intermediate: This step involves the reaction of 4-methylbenzaldehyde with an appropriate reagent to form the (E)-3-(4-methylphenyl)-2-propenoyl intermediate.

    Amidation reaction: The intermediate is then reacted with 5-aminoisophthalic acid to form the desired amide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

DIMETHYL 5-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-(((4-METHYLPHENYL)SULFONYL)AMINO)ISOPHTHALATE
  • DIMETHYL 5-AMINOISOPHTHALATE

Uniqueness

DIMETHYL 5-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE is unique due to its specific structural features, such as the (E)-3-(4-methylphenyl)-2-propenoyl group and the dimethyl ester functionality. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

dimethyl 5-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H19NO5/c1-13-4-6-14(7-5-13)8-9-18(22)21-17-11-15(19(23)25-2)10-16(12-17)20(24)26-3/h4-12H,1-3H3,(H,21,22)/b9-8+

InChI Key

URDYZDJHYYGBJR-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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